5'-Fluoro-2',5'-Dideoxyadenosine
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Overview
Description
5’-FLUORO-2’,5’-DIDEOXYADENOSINE is a synthetic nucleoside analog characterized by the substitution of a fluorine atom at the 5’ position and the removal of hydroxyl groups at the 2’ and 5’ positions of the ribose sugar.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-FLUORO-2’,5’-DIDEOXYADENOSINE typically involves the following steps:
Starting Material: The synthesis begins with adenosine, a naturally occurring nucleoside.
Fluorination: The introduction of the fluorine atom at the 5’ position is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of 5’-FLUORO-2’,5’-DIDEOXYADENOSINE follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5’-FLUORO-2’,5’-DIDEOXYADENOSINE undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the fluorine-carbon bond.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or thiols can be used for nucleophilic substitution.
Oxidation: Mild oxidizing agents such as hydrogen peroxide (H2O2) can be employed.
Major Products
Substitution: Products depend on the nucleophile used, such as azido derivatives or thiol-substituted compounds.
Hydrolysis: Adenine and the corresponding sugar derivative are the major products.
Scientific Research Applications
5’-FLUORO-2’,5’-DIDEOXYADENOSINE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential to inhibit viral replication by interfering with nucleic acid synthesis.
Medicine: Investigated as a potential antiviral and anticancer agent due to its ability to disrupt DNA and RNA synthesis.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5’-FLUORO-2’,5’-DIDEOXYADENOSINE involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of DNA or RNA strands, thereby inhibiting viral replication or cancer cell proliferation. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyadenosine: Lacks hydroxyl groups at the 2’ and 3’ positions.
5-Fluoro-2’-deoxyuridine: Contains a fluorine atom at the 5’ position but has a different base (uracil instead of adenine).
2’,5’-Dideoxycytidine: Similar structure but with cytosine as the base.
Uniqueness
5’-FLUORO-2’,5’-DIDEOXYADENOSINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and resistance to enzymatic degradation, making it a valuable compound for therapeutic applications .
Properties
Molecular Formula |
C10H12FN5O2 |
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Molecular Weight |
253.23 g/mol |
IUPAC Name |
(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-(fluoromethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12FN5O2/c11-2-6-5(17)1-7(18-6)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2H2,(H2,12,13,14)/t5-,6+,7+/m0/s1 |
InChI Key |
QKUCDAPGYBWICH-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CF)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CF)O |
Origin of Product |
United States |
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